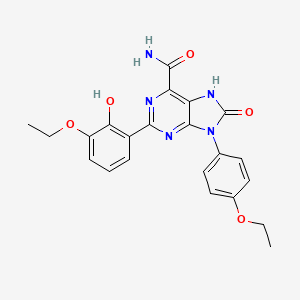

2-(3-ethoxy-2-hydroxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-ethoxy-2-hydroxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O5/c1-3-31-13-10-8-12(9-11-13)27-21-17(25-22(27)30)16(19(23)29)24-20(26-21)14-6-5-7-15(18(14)28)32-4-2/h5-11,28H,3-4H2,1-2H3,(H2,23,29)(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTSRDQNTIOSQBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C(=CC=C4)OCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-ethoxy-2-hydroxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide , known by its CAS number 869069-38-5, is a member of the purine derivative family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Molecular Structure

The molecular formula of the compound is with a molecular weight of 421.4 g/mol. The structure features a purine core substituted with ethoxy and hydroxyphenyl groups, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H19N5O5 |

| Molecular Weight | 421.4 g/mol |

| CAS Number | 869069-38-5 |

Antiviral Properties

Recent studies have highlighted the antiviral potential of purine derivatives. For instance, compounds similar to the one have shown promising activity against various viruses, including influenza and hepatitis C virus (HCV). The mechanisms often involve inhibition of viral replication and interference with viral entry into host cells.

- Mechanism of Action : The compound may act by inhibiting key enzymes involved in viral replication processes, such as RNA-dependent RNA polymerase or proteases.

- Research Findings : A study indicated that derivatives with similar structures exhibited significant antiviral effects at low concentrations (EC50 values ranging from 0.2 to 3.6 μM) against HCV and other viruses .

Anticancer Activity

Purine derivatives have also been investigated for their anticancer properties. The compound's structure suggests it may interact with cellular pathways involved in cancer progression.

- Inhibition of Cancer Cell Proliferation : Preliminary data suggest that this compound can inhibit the proliferation of various cancer cell lines.

- Case Studies : In vitro studies demonstrated that similar compounds led to a reduction in cell viability in breast cancer and leukemia models, indicating potential for therapeutic applications .

Antioxidant Activity

The presence of hydroxyl groups in the compound's structure may contribute to its antioxidant properties.

- Mechanism : Antioxidants neutralize free radicals, thereby preventing oxidative stress-related damage in cells.

- Research Evidence : Studies have shown that related compounds exhibit significant antioxidant activity, which could be beneficial in preventing diseases associated with oxidative stress .

Summary of Research Findings

The following table summarizes key findings related to the biological activity of the compound:

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, including:

1. Anticancer Properties

- Mechanism of Action : Compounds similar to this purine derivative have shown cytotoxic effects against various cancer cell lines by interfering with DNA synthesis and repair mechanisms. This leads to apoptosis in cancer cells.

- In Vitro Studies : In studies involving HeLa cells and other tumor lines, derivatives have demonstrated IC50 values around 0.5 µM, indicating potent inhibition of macromolecular synthesis ( ).

Table 1: In Vitro Anticancer Activity of Purine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-(3-Ethoxy...) | HeLa | ~0.5 | Inhibition of DNA synthesis |

| Similar Derivative | Various Tumors | ~0.5 | Cytotoxicity through nucleophilic attack |

2. Anti-inflammatory Effects

- The compound may also exhibit anti-inflammatory properties due to its ability to modulate inflammatory pathways. Studies suggest that it can reduce pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in chronic inflammatory diseases ( ).

Case Studies

Study on Cytotoxicity : A notable study evaluated the effects of various purine derivatives on breast cancer cell lines, revealing that compounds with structures similar to 2-(3-ethoxy...) effectively inhibited cell proliferation by inducing apoptosis through caspase activation pathways.

Anti-inflammatory Research : Another investigation highlighted the anti-inflammatory potential of related compounds, demonstrating their efficacy in reducing inflammation markers in vitro, suggesting their role in treating chronic inflammatory conditions.

Q & A

Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, typically starting with a purine core functionalization. Key steps include:

- Substituent introduction : Coupling ethoxyphenyl groups via Ullmann or Suzuki-Miyaura reactions using palladium catalysts .

- Oxo-group formation : Controlled oxidation of intermediates with potassium permanganate or DMSO under inert atmospheres .

- Carboxamide installation : Amidation using activated esters (e.g., HATU) with ammonia or primary amines . Optimization : Reaction yields are maximized by adjusting solvent polarity (e.g., DMF for solubility), temperature (60–120°C), and catalyst loading (5–10 mol%) .

| Step | Reagents/Catalysts | Conditions | Yield Range |

|---|---|---|---|

| Core functionalization | Pd(PPh₃)₄, K₂CO₃ | 80°C, DMF | 45–60% |

| Oxidation | KMnO₄, H₂O/THF | 25°C, 12h | 70–85% |

| Amidation | HATU, DIPEA | RT, 24h | 50–65% |

Q. What methodologies are used to determine solubility and stability?

- Solubility : Measured via shake-flask method in buffers (pH 1–10) and organic solvents (DMSO, ethanol). Polar substituents (e.g., hydroxyl groups) enhance aqueous solubility at neutral pH .

- Stability : Assessed using accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation occurs via hydrolysis of ethoxy groups under acidic conditions .

Q. How is the compound initially screened for biological activity?

- Enzyme inhibition assays : Test against COX-1/COX-2 or kinases using fluorogenic substrates. IC₅₀ values are calculated from dose-response curves .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ typically <10 µM for analogs .

Advanced Research Questions

Q. How can computational modeling aid in optimizing derivatives for target selectivity?

- Docking studies : Molecular docking (AutoDock Vina) predicts binding modes to targets like COX-2. Ethoxy groups show hydrophobic interactions with active-site residues .

- QSAR models : Regression models correlate substituent electronegativity (Hammett constants) with inhibitory potency (R² >0.85) .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

- Standardized protocols : Use identical assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .

- Meta-analysis : Pool data from multiple studies and apply multivariate regression to identify confounding factors (e.g., buffer ionic strength) .

Q. How are reaction mechanisms validated for key synthetic steps?

- Isotopic labeling : Track oxygen incorporation during oxidation using ¹⁸O-labeled water, confirming a radical-mediated pathway .

- Kinetic studies : Monitor intermediates via in-situ FTIR to identify rate-limiting steps (e.g., amidation) .

Q. What advanced techniques characterize crystallographic and electronic properties?

- X-ray crystallography : Resolves dihedral angles between purine and phenyl rings (e.g., 15–25°), influencing π-π stacking .

- DFT calculations : Predict HOMO-LUMO gaps (4.2–4.5 eV) using Gaussian09, correlating with redox activity in electrochemical assays .

Methodological Considerations Table

Note : Replace bench-level assumptions with rigorous validation. For example, confirm enzyme inhibition via SPR (surface plasmon resonance) to measure binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.